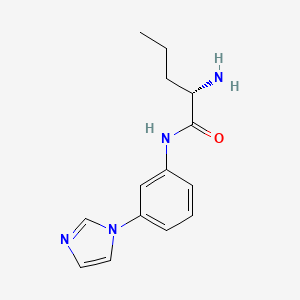
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone, also known as GW501516, is a chemical compound that has gained attention in the scientific community due to its potential applications in research areas such as cardiovascular disease, diabetes, and cancer.
Mechanism of Action
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates various metabolic pathways. Activation of PPARδ by (4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which may explain its beneficial effects in cardiovascular disease and diabetes. In cancer, (4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone has been shown to induce apoptosis through a PPARδ-independent mechanism.
Biochemical and Physiological Effects:
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to increase endurance and improve exercise performance, which may have implications for the treatment of muscle wasting and other conditions. It has also been shown to reduce inflammation, improve lipid metabolism, and increase insulin sensitivity, which may have implications for the prevention and treatment of various metabolic disorders.
Advantages and Limitations for Lab Experiments
One advantage of using (4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone in lab experiments is its selectivity for PPARδ, which allows for the specific modulation of metabolic pathways. However, one limitation is its potential for off-target effects, which may complicate data interpretation. Additionally, the safety and toxicity of (4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone in humans is not fully understood, which may limit its potential clinical applications.
Future Directions
For (4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone research include further investigation of its potential applications in cardiovascular disease, diabetes, and cancer, as well as its mechanisms of action and potential off-target effects. Additionally, the development of more selective PPARδ agonists may provide new therapeutic options for various metabolic disorders.
Synthesis Methods
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone can be synthesized through a multistep process that involves the reaction of tert-butylamine with 4-chlorobutyric acid, followed by the reaction of the resulting product with 4-hydroxy-3-methylbenzaldehyde. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Scientific Research Applications
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone has been studied for its potential applications in various research areas. In cardiovascular disease, it has been shown to improve lipid metabolism and reduce inflammation, which may have therapeutic implications for the prevention and treatment of atherosclerosis. In diabetes, it has been shown to improve glucose tolerance and insulin sensitivity, which may have therapeutic implications for the management of type 2 diabetes. In cancer, it has been shown to inhibit tumor growth and induce apoptosis, which may have therapeutic implications for the treatment of various types of cancer.
properties
IUPAC Name |
(4-tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-13-12-14(7-8-16(13)20)17(21)19-10-5-6-15(9-11-19)18(2,3)4/h7-8,12,15,20H,5-6,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEJUKPHCCAZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCCC(CC2)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylazepan-1-yl)-(4-hydroxy-3-methylphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)
![(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)



![[4-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B6635350.png)

![1-[1-(3-Bromo-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B6635358.png)
![2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B6635361.png)
![5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6635380.png)
![5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6635383.png)

![N-[3-(3-chlorophenyl)propyl]acetamide](/img/structure/B6635390.png)
![(2R)-3-{[1-(cyanomethyl)cyclopropyl]methanesulfinyl}-2-acetamidopropanoic acid](/img/structure/B6635403.png)